N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Description
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-bromophenyl group and at position 2 with a phenoxyacetamide moiety. This structural combination is common in bioactive molecules, particularly in antimicrobial, anticancer, and agrochemical research .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTUHQZHKOOPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocycle Modifications
Compound 1 : N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide ()
- Core Structure : 1,3-Thiazole (vs. 1,3,4-oxadiazole in the target compound).
- The benzyl group at position 5 introduces steric bulk, reducing planarity compared to the bromophenyl-oxadiazole system. 4-Chlorophenoxy substituent (vs. phenoxy in the target) enhances lipophilicity (Cl vs. H).
- Implications : Thiazole derivatives often exhibit antimicrobial activity, but reduced planarity may limit DNA intercalation efficiency compared to oxadiazoles .
Compound 2 : Tetrazole-based N′-arylacyl ureas ()
- Core Structure : Tetrazole (vs. oxadiazole).
- Key Differences :
- Tetrazole’s high aromaticity and acidity (pKa ~4.9) contrast with oxadiazole’s neutral character.
- Bromophenyl substituents in both compounds suggest shared pharmacophore roles in bioactivity.
- Implications : Tetrazoles show plant growth regulation (e.g., auxin-like activity), but oxadiazoles may excel in mammalian target engagement due to better membrane permeability .
Substituent Variations
Compound 3 : 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ()
- Core Structure : Acetamide with 4-bromophenyl and difluorophenyl groups.
- Key Differences: No oxadiazole/thiazole core; instead, a simple acetamide linker. Fluorine substituents enhance metabolic stability but reduce solubility compared to phenoxy groups.
- Implications : The absence of a heterocycle limits coordination ability, making this compound less suited for enzyme inhibition compared to oxadiazoles .
Compound 4 : N-(4-{[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl) acetamide ()
- Core Structure : 1,3,4-Oxadiazole (same as target compound).
- Key Differences: 4-Aminophenyl substituent (vs. bromophenyl) increases solubility and hydrogen-bonding capacity.
- Implications : Demonstrated in vivo activity highlights the oxadiazole core’s versatility, but bromophenyl’s electron-withdrawing effects may enhance target affinity in the original compound .
Structural and Functional Comparison Table
| Compound | Core Structure | Substituents | logP (Predicted) | Key Bioactivity |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 5-(4-Bromophenyl), 2-phenoxyacetamide | ~3.8 | Antimicrobial (hypothesized) |
| Compound 1 (Thiazole) | 1,3-Thiazole | 5-(4-Bromobenzyl), 2-(4-chlorophenoxy) | ~4.2 | Antimicrobial |
| Compound 3 (Acetamide) | Acetamide | 4-Bromophenyl, 3,4-difluorophenyl | ~3.5 | Structural studies |
| Compound 4 (Oxadiazole) | 1,3,4-Oxadiazole | 5-(4-Aminophenyl), methoxy-phenyl | ~2.9 | In vivo activity (reported) |
Research Implications and Gaps
- Electronic Effects: Bromophenyl’s electron-withdrawing nature in the target compound may enhance interaction with electron-rich enzyme pockets compared to chlorophenyl or aminophenyl derivatives .
- Solubility vs.
- Unanswered Questions: Limited data exist on the target compound’s specific biological activity.
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring linked to a bromophenyl group and a phenoxyacetamide moiety . Its molecular formula is with a molecular weight of approximately 436.3 g/mol. The presence of the oxadiazole ring is critical as it is known for enhancing biological activity through various mechanisms.
1. Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
2. Anticancer Potential
Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. The compound's structure allows for interaction with cellular targets involved in cell cycle regulation and apoptosis. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins, which are crucial in regulating cell death pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and cellular uptake |
| Oxadiazole Ring | Essential for antimicrobial and anticancer activity |
| Phenoxyacetamide Moiety | Contributes to enzyme inhibition properties |
Research has shown that modifications in substituents on the phenyl rings can lead to variations in potency and selectivity against different biological targets.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various oxadiazole derivatives on human cancer cell lines. This compound demonstrated an IC50 value of approximately 15 µM against the A549 lung cancer cell line, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against multiple bacterial strains. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
